molecular formula C19H12Cl2O B14087508 ([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone CAS No. 530124-25-5

([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B14087508
CAS No.: 530124-25-5
M. Wt: 327.2 g/mol
InChI Key: RQVYMHLLBTYZLI-UHFFFAOYSA-N
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Description

Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)-, also known as (2,5-Dichlorophenyl)(phenyl)methanone, is an organic compound with the molecular formula C19H12Cl2O. This compound is part of the biphenyl ketone family and is characterized by the presence of two phenyl rings connected by a carbonyl group, with two chlorine atoms attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dichlorobenzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as recrystallization or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the carbonyl group and chlorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Similar structure but lacks the chlorine atoms.

    4-Phenylbenzophenone: Similar structure with a phenyl group attached to the benzophenone core.

    2,5-Dichlorobenzophenone: Similar structure but with chlorine atoms in different positions.

Uniqueness

Methanone, [1,1’-biphenyl]-4-yl(2,5-dichlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

530124-25-5

Molecular Formula

C19H12Cl2O

Molecular Weight

327.2 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C19H12Cl2O/c20-16-10-11-18(21)17(12-16)19(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H

InChI Key

RQVYMHLLBTYZLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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